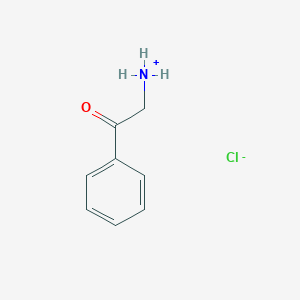

2-Aminoacetophenone hydrochloride

説明

特性

IUPAC Name |

2-amino-1-phenylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5H,6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXGFPPAIUELDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884168 | |

| Record name | Ethanone, 2-amino-1-phenyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5468-37-1 | |

| Record name | 2-Aminoacetophenone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5468-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5468-37-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 2-amino-1-phenyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 2-amino-1-phenyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminomethylphenylketone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Aminoacetophenone hydrochloride physical and chemical properties

An In-depth Technical Guide to 2-Aminoacetophenone Hydrochloride

Introduction

This compound (CAS No. 5468-37-1) is the hydrochloride salt of 2-aminoacetophenone, an aromatic ketone and a substituted aniline.[1][2] It serves as a crucial intermediate and building block in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and chemical industries.[3][4] The presence of a primary amine, a ketone, and an aromatic ring within its structure imparts a versatile reactivity profile, making it a valuable precursor for heterocyclic compounds like quinolines.[5] This guide provides a comprehensive overview of its core physical and chemical properties, analytical characterization, and handling protocols, designed for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The hydrochloride salt form of 2-aminoacetophenone significantly enhances the polarity of the molecule compared to its free base, which in turn influences its physical properties such as solubility.[3] The ionic nature of the ammonium chloride group generally increases its solubility in polar solvents.[3]

A summary of its key physicochemical properties is presented below:

| Property | Value | Source(s) |

| CAS Number | 5468-37-1 | [6][7][8] |

| Molecular Formula | C₈H₁₀ClNO (or C₈H₉NO·HCl) | [6][7][8] |

| Molecular Weight | 171.62 g/mol | [7][8] |

| Appearance | White or pale yellow to brown crystals or powder. | [9] |

| Melting Point | 183-184 °C; 194 °C (decomposes) | [6][7][10] |

| Solubility | Expected to have enhanced solubility in polar solvents like water compared to its free base due to its ionic nature.[3] | [3] |

| Purity | Commercially available in various purities, typically ≥95% to 99%. | [11] |

Spectroscopic and Analytical Characterization

Accurate characterization of this compound is essential for its use in synthesis and research. Spectroscopic methods are central to confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. While specific spectra for the hydrochloride salt are available, the data for the parent compound, 2'-aminoacetophenone, is also highly informative.[12][13][14]

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (-CH₂) protons adjacent to the amine and carbonyl groups, and a broad signal for the ammonium (-NH₃⁺) protons. The exact chemical shifts of the aromatic protons are influenced by the positions of the amino and acetyl groups.[13]

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon (C=O) at a downfield shift (around 200 ppm), carbons of the aromatic ring, and the methylene carbon (-CH₂).[13][14]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands:

-

N-H stretching: A broad band in the region of 3000-2500 cm⁻¹ corresponding to the ammonium salt (-NH₃⁺).

-

C=O stretching: A strong absorption peak around 1680-1700 cm⁻¹ for the ketone carbonyl group.[13]

-

C=C stretching: Peaks in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Under electron ionization (EI), the molecule would likely show a molecular ion peak corresponding to the free base (C₈H₉NO) after the loss of HCl, as well as fragment ions resulting from the cleavage of the molecule.[13]

Workflow for Quality Control Analysis

A typical workflow for the quality control and characterization of a newly received batch of this compound is outlined below. This ensures the material meets the required specifications for downstream applications.

Caption: Quality control workflow for 2-aminoacetophenone HCl.

Reactivity and Chemical Properties

The chemical behavior of 2-aminoacetophenone is dictated by its three main components: the primary aromatic amine, the ketone, and the benzene ring.

-

Amine Group Reactivity: The primary amine can undergo typical reactions such as acylation, alkylation, and diazotization.[5]

-

Ketone Group Reactivity: The carbonyl group can be reduced to a secondary alcohol. For instance, certain bacterial reductases can stereospecifically reduce 2-aminoacetophenone to (R)-2-amino-1-phenylethanol.[15]

-

Cyclization Reactions: The ortho-position of the amino group relative to the acetyl group is particularly significant, as it facilitates intramolecular cyclization reactions. A prime example is the Friedländer synthesis, where it condenses with a compound containing a reactive α-methylene group to form quinolines.[5]

Caption: Key reactivity pathways for 2-aminoacetophenone.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

Hazard Identification

-

Irritant: It is classified as an irritant and may cause skin, eye, and respiratory irritation.[6][16][17]

Recommended Handling Procedures

-

Ventilation: Use only in a well-ventilated area or with appropriate exhaust ventilation, such as a chemical fume hood, to minimize dust and vapor inhalation.[19][20]

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles, gloves, and a lab coat.[19] For weighing or operations that may generate dust, a NIOSH-approved respirator (e.g., N95) is recommended.[19]

-

Hygiene: Avoid contact with skin, eyes, and clothing.[19] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[17][18]

Storage

-

Conditions: Store in a cool, dry, and well-ventilated place.[20] Some suppliers recommend refrigerated storage (below 4°C/39°F).[19][21]

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[19][20]

-

Incompatibilities: Store away from strong oxidizing agents.[16]

Conclusion

This compound is a versatile chemical intermediate with well-defined physicochemical properties. Its value in synthetic chemistry, particularly for constructing heterocyclic systems, is underpinned by the dual reactivity of its amino and ketone functional groups. A thorough understanding of its properties, coupled with rigorous analytical characterization and adherence to safety protocols, is essential for its effective and safe utilization in research and development settings.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 99%. Retrieved from [Link]

-

Merck Millipore. (n.d.). This compound 99%. Retrieved from [Link]

-

Chemsrc. (2025). 2'-aminoacetophenone hydrochloride | CAS#:25384-14-9. Retrieved from [Link]

-

Loba Chemie. (2016). 2-AMINOACETOPHENONE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

PubChem. (n.d.). 2'-Aminoacetophenone. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 5468-37-1. Retrieved from [Link]

Sources

- 1. 2'-Aminoacetophenone | C8H9NO | CID 11086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Aminoacetophenone, HCl | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. FT-FSIJK506982 - 2-aminoacetophenone-hydrochloride | 5468-… [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. This compound | 5468-37-1 | FA158319 [biosynth.com]

- 8. scbt.com [scbt.com]

- 9. This compound, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. This compound | 5468-37-1 [chemicalbook.com]

- 11. 5468-37-1 2-Aminoacetophenone HCl AKSci J91174 [aksci.com]

- 12. This compound(5468-37-1) 1H NMR spectrum [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. 2-Aminoacetophenone(551-93-9) 13C NMR spectrum [chemicalbook.com]

- 15. 2'-aminoacetophenone hydrochloride | CAS#:25384-14-9 | Chemsrc [chemsrc.com]

- 16. fishersci.ca [fishersci.ca]

- 17. lobachemie.com [lobachemie.com]

- 18. WERCS Studio - Application Error [assets.thermofisher.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. chemwhat.com [chemwhat.com]

2-Aminoacetophenone hydrochloride CAS number 5468-37-1

An In-depth Technical Guide to 2-Aminoacetophenone Hydrochloride (CAS 5468-37-1)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 5468-37-1), a pivotal chemical intermediate in the pharmaceutical and organic synthesis sectors. This document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's physicochemical properties, elucidating a robust synthesis protocol, outlining analytical methodologies, discussing key applications, and providing essential safety and handling information. The synthesis section provides a step-by-step methodology for the Delepine reaction, a classic and reliable method for its preparation. Furthermore, this guide explores the compound's significant role as a precursor in the synthesis of active pharmaceutical ingredients (APIs), most notably Ubenimex. Through a synthesis of technical data and practical insights, this whitepaper aims to be an authoritative resource for professionals working with this versatile building block.

Introduction and Compound Profile

This compound, also known by synonyms such as Phenacylamine hydrochloride and ω-Aminoacetophenone hydrochloride, is an organic salt that serves as a critical starting material and intermediate in a variety of synthetic pathways.[1][2][3] Its structure, featuring a primary amine and a ketone functional group on a benzene ring, makes it a versatile precursor for the construction of more complex molecules, particularly heterocyclic compounds.[4] In the pharmaceutical industry, the purity and reliable sourcing of this compound are paramount, as it is a key intermediate in the synthesis of Ubenimex (also known as Bestatin), a potent aminopeptidase inhibitor used in cancer therapy.[5] This guide will provide the foundational knowledge and practical methodologies required for the effective utilization of this compound in a research and development setting.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and application in synthetic chemistry. The hydrochloride salt form significantly increases the polarity of the parent molecule, 2-aminoacetophenone, enhancing its solubility in polar solvents.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5468-37-1 | [7][8] |

| Molecular Formula | C₈H₁₀ClNO | [2][7] |

| Molecular Weight | 171.62 g/mol | [4][7] |

| Appearance | Off-white to light yellow or brown crystalline powder | [4][8] |

| Melting Point | 194°C (decomposes) | [4][9][10] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water. | [11] |

| Stability | Stable at room temperature in closed containers. Hygroscopic. | [1][11] |

| Storage | Recommended to be stored refrigerated (below 4°C/39°F) in a tightly closed container. | [1][12] |

Synthesis via the Delepine Reaction

The Delepine reaction offers a reliable and well-established method for the synthesis of primary amines from alkyl halides. In the context of this compound, this process involves the reaction of α-bromoacetophenone with hexamethylenetetramine to form a quaternary ammonium salt, which is subsequently hydrolyzed using hydrochloric acid to yield the final product.[4][10] This two-stage process is favored for its operational simplicity and generally high yields.

Rationale for Method Selection

The Delepine reaction is a strategic choice for this synthesis due to several factors. It avoids the over-alkylation issues often encountered in direct amination of alkyl halides. The use of hexamethylenetetramine as the amine source is advantageous as it is a solid, non-volatile reagent that is easy to handle. The subsequent acidic hydrolysis is typically clean and provides the desired primary amine directly as its hydrochloride salt, which often aids in purification by crystallization.

Experimental Protocol

This protocol is based on established literature procedures.[7][10][13]

Materials:

-

α-Bromoacetophenone (phenacyl bromide)

-

Hexamethylenetetramine

-

Diethyl ether

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

Stage 1: Formation of the Quaternary Ammonium Salt

-

In a round-bottomed flask equipped with a magnetic stirrer, dissolve phenacyl bromide (1 mmol, 1 equivalent) in diethyl ether (13 mL).[7]

-

To this stirred solution, add hexamethylenetetramine (1 mmol, 1 equivalent) in a single portion.[7]

-

Stir the resulting mixture at room temperature (approx. 20°C) for 12 hours. The formation of a solid precipitate will be observed.[4]

-

Filter the solid quaternary salt from the mixture.

-

Wash the collected solid with diethyl ether (15 mL) to remove any unreacted starting materials.[7]

-

Dry the salt under reduced pressure.

Stage 2: Hydrolysis to this compound

-

Transfer the dried quaternary salt to a two-necked round-bottomed flask fitted with a reflux condenser.[10]

-

Add ethanol (22 mL) to the flask.[10]

-

Carefully add concentrated HCl (0.6 mL).[10]

-

Heat the mixture to reflux and maintain for 3 hours. A solid product will form during this time.[10]

-

After the reflux period, allow the mixture to cool to room temperature.

-

Filter the solid product.

-

Wash the collected solid with ethanol (20 mL) to remove impurities.[10]

-

Dry the final product, pure this compound, under vacuum.[10]

Table 2: Summary of Synthesis Reaction Parameters

| Parameter | Value | Reference(s) |

| Reactants | α-Bromoacetophenone, Hexamethylenetetramine, Conc. HCl | [4] |

| Solvents | Diethyl ether, Ethanol | [4] |

| Stage 1 Temperature | Room Temperature (~20°C) | [4] |

| Stage 1 Duration | 12 hours | [4] |

| Stage 2 Condition | Reflux | [4] |

| Stage 2 Duration | 3 hours | [4] |

| Reported Yield | ~97% | [4] |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-Aminoacetophenone HCl via the Delepine reaction.

Analytical Characterization

To ensure the identity and purity of synthesized or procured this compound, several analytical techniques are employed. High-Performance Liquid Chromatography (HPLC) is a primary method for assessing purity and quantifying the compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is effective for the analysis of 2-Aminoacetophenone and its hydrochloride salt.[13] The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Typical HPLC Conditions:

-

Column: A reverse-phase column, such as Newcrom R1, is suitable.[14]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid for Mass Spectrometry (MS) compatibility.[14]

-

Detection: UV detection is appropriate, given the chromophoric nature of the aromatic ketone.[13]

The retention time and peak purity are used to identify and quantify the compound against a known standard. This method is scalable and can be adapted for preparative separation to isolate impurities.[14]

Spectroscopic Data

While detailed spectroscopic data for the hydrochloride salt is compiled from various sources, analysis of the parent compound, 2'-Aminoacetophenone, provides foundational characterization.[15] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are crucial for structural elucidation.[15][16] For this compound, ¹H NMR is used to confirm the proton environments in the molecule.[16]

Applications in Pharmaceutical Development

The primary and most significant application of this compound is as a key intermediate in the synthesis of pharmaceuticals.[5][17]

Synthesis of Ubenimex

Ubenimex (Bestatin) is an important therapeutic agent used for treating certain types of cancer, including acute myelocytic leukemia.[5] It functions as a potent inhibitor of aminopeptidases. This compound is a critical building block in the multi-step synthesis of Ubenimex. The availability of high-purity this compound is therefore directly linked to the production and availability of this life-saving drug.[5]

Research in Medicinal Chemistry

Beyond Ubenimex, 2-Aminoacetophenone and its derivatives are valuable scaffolds in medicinal chemistry. They are used in the preparation of:

-

Pseudopeptidic inhibitors of human sirtuins (SIRT1-3): These compounds have shown antiproliferative properties in cancer cells.[10][18]

-

Dual δ/μ opioid receptor agonists: These are investigated for pain management.[10][18]

-

Quinolones and Flavones: These classes of compounds possess a broad spectrum of biological activities and are studied for their potential as anticancer agents.[19]

The relationship between the starting material and its potential therapeutic applications is illustrated below.

Caption: Key applications of 2-Aminoacetophenone HCl in pharmaceutical synthesis.

Safety, Handling, and Storage

Proper safety protocols are mandatory when handling this compound. The compound is classified as an irritant and can cause eye, skin, and respiratory tract irritation.[1][20]

Table 3: Hazard and Precautionary Information

| Category | Information | Reference(s) |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [20] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [20] |

| Personal Protective Equipment (PPE) | Chemical safety goggles, protective gloves, and appropriate protective clothing are required. Use a respirator if dust is generated. | [1][12] |

| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes.[1]Skin: Flush skin with plenty of water for at least 15 minutes.[1]Inhalation: Move to fresh air.[1]Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] | |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Refrigeration is recommended. | [1][8][12] |

| Incompatibilities | Strong oxidizing agents, strong acids. | [1] |

Facilities storing or using this material should be equipped with an eyewash station and a safety shower.[1][12] All handling should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[20]

Conclusion

This compound (CAS 5468-37-1) is a compound of significant utility in the fields of organic synthesis and pharmaceutical development. Its well-defined physicochemical properties and established synthesis protocols, such as the Delepine reaction, make it an accessible and reliable intermediate. Its critical role in the production of Ubenimex underscores its importance in modern medicine. For researchers and developers, a comprehensive understanding of its synthesis, analytical characterization, and safe handling practices is essential for leveraging its full potential as a versatile chemical building block. This guide has consolidated this critical information to serve as a valuable technical resource for the scientific community.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 99%.

- BenchChem. (2025). 2'-Aminoacetophenone Hydrochloride solubility in different solvents.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2'-Aminoacetophenone Hydrochloride.

- CymitQuimica. (n.d.). 2-Aminoacetophenone, HCl.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

ChemBK. (2024). This compound - Physico-chemical Properties. Retrieved from [Link]

-

Chemsrc. (2025). 2'-aminoacetophenone hydrochloride | CAS#:25384-14-9. Retrieved from [Link]

- Fisher Scientific. (2025). SAFETY DATA SHEET - this compound.

- Oxford Lab Fine Chem LLP. (n.d.). Material safety data sheet - 2-amino acetophenone.

- BenchChem. (2025). Navigating the Identity of a Key Pharmaceutical Intermediate: A Technical Guide to 2'-Aminoacetophenone Hydrochloride.

- Combi-Blocks. (2023). Safety Data Sheet - this compound.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: Synthesis, Properties, and Applications as a Pharmaceutical Intermediate. Retrieved from [Link]

-

MOLBASE. (n.d.). This compound|5468-37-1. Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound, 96%. Retrieved from [Link]

- Thermo Fisher Scientific. (n.d.). CAS RN | 5468-37-1.

- BenchChem. (2025). 2'-Aminoacetophenone spectroscopic data analysis (NMR, IR, MS).

- Organic Syntheses Procedure. (n.d.). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes.

-

SIELC Technologies. (n.d.). Separation of 2'-Aminoacetophenone on Newcrom R1 HPLC column. Retrieved from [Link]

- CymitQuimica. (n.d.). FT-FSIJK506982 - 2-aminoacetophenone-hydrochloride | 5468-….

-

Wikipedia. (n.d.). 2-Aminoacetophenone. Retrieved from [Link]

-

PubChem. (n.d.). 2'-Aminoacetophenone. Retrieved from [Link]

- Google Patents. (n.d.). US2753376A - Preparation of aminoacetophenones.

- ResearchGate. (n.d.). Synthesis of aminoacetophenone from acetophenone.

-

Wired Chemist. (2026). 2-aminoacetophenone Proton Full Spectrum. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 5468-37-1. Retrieved from [Link]

- BenchChem. (2025). Spectroscopic Analysis of 2'-Aminoacetophenone: A Technical Guide.

-

PubMed Central. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]

-

Chemsrc. (2025). 2-Amino-1-phenylethanone hydrochloride|CAS#:5468-37-1. Retrieved from [Link]

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. 2-Aminoacetophenone, HCl | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. This compound | 5468-37-1 [chemicalbook.com]

- 11. This compound CAS#: 5468-37-1 [m.chemicalbook.com]

- 12. oxfordlabchem.com [oxfordlabchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Separation of 2’-Aminoacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. benchchem.com [benchchem.com]

- 16. This compound(5468-37-1) 1H NMR [m.chemicalbook.com]

- 17. nbinno.com [nbinno.com]

- 18. FT-FSIJK506982 - 2-aminoacetophenone-hydrochloride | 5468-… [cymitquimica.com]

- 19. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. combi-blocks.com [combi-blocks.com]

2-Aminoacetophenone hydrochloride molecular weight and formula

An In-depth Technical Guide to 2-Aminoacetophenone Hydrochloride: Properties, Synthesis, and Applications for Advanced Research

Introduction

This compound, a key organic intermediate, serves as a fundamental building block in the synthesis of a wide array of heterocyclic compounds. Its unique structure, featuring a primary amine and a ketone functional group on a benzene ring, makes it a versatile precursor, particularly in the pharmaceutical industry. The hydrochloride salt form enhances the compound's stability and simplifies handling compared to its free base, making it a preferred choice in laboratory and industrial settings.

This guide provides an in-depth analysis of this compound for researchers, scientists, and drug development professionals. We will explore its core chemical identity, detailed experimental protocols for its synthesis and analysis, its pivotal role in the construction of medicinally significant scaffolds like quinolines, and essential safety and handling procedures. The insights and methodologies presented herein are grounded in authoritative sources to ensure technical accuracy and reproducibility.

Core Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. This compound is also known by several synonyms, including ω-Aminoacetophenone hydrochloride and Phenacylamine hydrochloride.[1] Its identity is unequivocally established by its CAS Registry Number: 5468-37-1.[1][2]

Below is a diagram of its chemical structure, followed by a table summarizing its key physicochemical properties.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO·HCl or C₈H₁₀ClNO | [1][3] |

| Molecular Weight | 171.62 g/mol | [1] |

| Appearance | Slightly yellow to beige crystals or powder | [4][5] |

| Melting Point | 194 °C (decomposes) | [5] |

| Purity/Assay | Typically ≥96% | [6][7] |

| Synonyms | Phenacylamine hydrochloride, ω-Aminoacetophenone hydrochloride, 2-amino-1-phenylethanone hydrochloride | [1][7][8] |

Synthesis and Analytical Characterization

Reproducible synthesis and accurate analytical quantification are critical for any research application. This section provides field-proven protocols for both.

Synthesis via the Delepine Reaction

A common and effective method for synthesizing this compound is the Delepine reaction, which proceeds from the more readily available phenacyl bromide.[6][9] This two-step process is advantageous because it uses stable reagents and generally results in a clean product.

Causality of Experimental Choices:

-

Step 1: Quaternary Salt Formation: Phenacyl bromide, an α-haloketone, is reacted with hexamethylenetetramine. The lone pair on one of the nitrogen atoms in hexamethylenetetramine acts as a nucleophile, displacing the bromide to form a stable quaternary ammonium salt. Diethyl ether is an excellent solvent for this step as the starting materials are soluble, but the resulting salt is not, causing it to precipitate for easy isolation.[6][9]

-

Step 2: Acidic Hydrolysis: The quaternary salt is then hydrolyzed under acidic conditions using ethanol and concentrated hydrochloric acid. The acidic environment facilitates the breakdown of the hexamethylenetetramine complex, liberating the primary amine, which is immediately protonated by HCl to form the stable hydrochloride salt.[6][9]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis [6][9]

-

Formation of the Quaternary Ammonium Salt:

-

To a stirred solution of phenacyl bromide (1 mmol, 1 equiv) in diethyl ether (13 mL), add hexamethylenetetramine (1 mmol, 1 equiv) in a single portion.

-

Stir the resulting mixture for 12 hours at room temperature. A solid precipitate will form.

-

Collect the solid by filtration, wash it with diethyl ether (15 mL), and dry under reduced pressure.

-

-

Hydrolysis to the Hydrochloride Salt:

-

Transfer the dried quaternary salt to a round-bottomed flask equipped with a reflux condenser.

-

Add ethanol (22 mL) followed by concentrated hydrochloric acid (0.6 mL).

-

Heat the mixture to reflux for 3 hours. A solid will form during this time.

-

Cool the flask to room temperature.

-

Collect the solid product by filtration, wash with cold ethanol (20 mL), and dry under vacuum to yield pure this compound.

-

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust and precise method for determining the purity and concentration of this compound. A reverse-phase method is typically employed.

Causality of Experimental Choices:

-

Column: A C18 column (like Newcrom R1) is standard for reverse-phase chromatography, effectively separating moderately polar compounds like 2-Aminoacetophenone from non-polar and highly polar impurities.[9]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer is used. The buffer, often containing a small amount of acid like phosphoric or formic acid, serves two purposes: it controls the pH to ensure the analyte is in a consistent ionic state (protonated amine) and improves peak shape by preventing tailing.[9]

-

Detection: The phenyl ketone chromophore in the molecule allows for strong UV absorbance, making UV detection a sensitive and reliable method for quantification.[9]

Caption: Generalized workflow for HPLC quantification.

Experimental Protocol: HPLC Analysis [9]

-

System Preparation:

-

Column: Newcrom R1 or equivalent C18 reverse-phase column.

-

Mobile Phase: Prepare an isocratic or gradient mixture of acetonitrile and water. Acidify the aqueous portion with 0.1% formic acid (for MS compatibility) or phosphoric acid.

-

Flow Rate: Set to a standard rate, typically 1.0 mL/min.

-

Detection: Set UV detector to an appropriate wavelength for the chromophore.

-

-

Sample Preparation:

-

Standards: Prepare a series of calibration standards by accurately weighing and dissolving this compound in the mobile phase to create solutions of known concentrations.

-

Analyte: Prepare the unknown sample by accurately weighing and dissolving it in the mobile phase to a concentration within the calibration range.

-

-

Analysis:

-

Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the analyte sample.

-

Calculate the concentration of the analyte based on its peak area and the linear regression of the calibration curve.

-

Key Application: The Friedländer Synthesis of Quinolines

One of the most significant applications of this compound is in the Friedländer synthesis, a classic and powerful reaction for constructing the quinoline scaffold.[10] Quinolines are a "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with anticancer, antimalarial, and antibacterial properties.[10]

The reaction involves the condensation of a 2-aminoaryl ketone (in this case, 2-Aminoacetophenone) with a compound containing a reactive α-methylene group (e.g., another ketone like cyclohexanone) in the presence of a base or acid catalyst.[10]

Mechanism Overview: The reaction begins with the formation of a Schiff base (imine) between the amino group of the 2-aminoacetophenone and the carbonyl group of the reaction partner. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the stable, aromatic quinoline ring system.[10]

Caption: Logical pathway of the Friedländer quinoline synthesis.

Experimental Protocol: Base-Catalyzed Friedländer Synthesis [10]

-

In a round-bottom flask, dissolve this compound (1.72 g, 10 mmol) in ethanol (25 mL).

-

Add the ketone partner (e.g., cyclohexanone, 12 mmol) to the solution.

-

In a separate beaker, dissolve potassium hydroxide (KOH) (1.12 g, 20 mmol) in a minimal amount of water and add this solution to the reaction mixture.

-

Heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoline derivative.

Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when working with any chemical reagent. This compound is classified as an irritant.[2][4]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, gloves, and a lab coat.[11]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][11] Minimize dust generation and accumulation.[11] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Refrigerated storage (below 4°C/39°F) is often recommended.[11][12]

-

Hazards: Causes skin, eye, and respiratory system irritation.[12][13]

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[11]

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[5][11]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[5][11]

-

In all cases of exposure, seek medical attention.[11]

-

Conclusion

This compound is a high-value chemical intermediate with well-defined properties and established protocols for its synthesis and analysis. Its primary utility as a precursor in the Friedländer synthesis underscores its importance in medicinal chemistry and drug discovery for creating the vital quinoline scaffold. By understanding its chemical characteristics and adhering to the detailed methodologies and safety guidelines presented in this guide, researchers can confidently and effectively leverage this compound to advance their scientific objectives.

References

- 1. scbt.com [scbt.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. This compound | 5468-37-1 [chemicalbook.com]

- 7. This compound, 96% | Fisher Scientific [fishersci.ca]

- 8. 2-Aminoacetophenone, HCl | CymitQuimica [cymitquimica.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. combi-blocks.com [combi-blocks.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

2-Aminoacetophenone hydrochloride solubility in water and organic solvents.

An In-Depth Technical Guide to the Solubility of 2-Aminoacetophenone Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS: 5468-37-1), a key intermediate in pharmaceutical and chemical synthesis.[1][2] While publicly available quantitative solubility data is limited, this document synthesizes foundational physicochemical principles and qualitative data to build a robust theoretical solubility profile.[3] Crucially, this guide provides a field-proven, detailed experimental protocol for the precise determination of equilibrium solubility, empowering researchers to generate reliable data for process development, formulation, and analytical characterization. The narrative emphasizes the causal relationships between molecular structure, solvent properties, pH, and temperature, offering a predictive framework for scientists and drug development professionals.

Introduction to this compound

This compound, also known as phenacylamine hydrochloride, is an off-white to light yellow crystalline solid with the chemical formula C₈H₁₀ClNO and a molecular weight of 171.62 g/mol .[1][4][5] It is a crucial building block in organic synthesis, finding application in the preparation of various pharmaceutical agents, including inhibitors of human sirtuins with antiproliferative properties and dual δ/μ opioid receptor agonists.[6][7]

Understanding the solubility of this compound is a critical prerequisite for its effective utilization. Solubility dictates the choice of reaction media, purification strategies (crystallization), and is a cornerstone for the formulation of active pharmaceutical ingredients (APIs) as it directly influences bioavailability.[3][8]

Core Principles of Solubility: A Theoretical Framework

The solubility of this compound is governed by the interplay of its molecular structure with the physicochemical properties of the solvent.[3]

2.1. The Impact of Salt Formation

The parent molecule, 2-aminoacetophenone, possesses a non-polar benzene ring, a moderately polar ketone group, and a polar amino group.[3] While the free base is practically insoluble in water, its conversion to a hydrochloride salt dramatically alters its solubility profile.[9] The protonation of the basic amino group by hydrochloric acid forms an ammonium salt (2-oxo-2-phenylethan-1-aminium chloride).[6][10] This introduces an ionic character to the molecule, significantly increasing its polarity and its propensity to dissolve in polar solvents like water through favorable ion-dipole interactions.[3][11] This follows the fundamental principle of "like dissolves like."[3]

2.2. Key Factors Influencing Solubility

The dissolution of this compound is not static but is dynamically influenced by several critical parameters:

-

Solvent Polarity: The ionic nature of the hydrochloride salt predicts higher solubility in polar solvents. Polar protic solvents (e.g., water, methanol, ethanol) are expected to be particularly effective due to their ability to form hydrogen bonds and solvate both the ammonium cation and the chloride anion.[3]

-

pH of the Medium: As the salt of a weak base, the aqueous solubility of this compound is intrinsically linked to the pH of the solution.[12] In acidic to neutral pH, the compound exists predominantly in its protonated, ionic, and more soluble form. As the pH increases significantly above the pKa of the conjugate acid, the equilibrium shifts towards the un-protonated, less polar free base (2-aminoacetophenone), which is practically insoluble in water, causing it to precipitate.[3][9][12]

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning it absorbs heat from the surroundings.[13] Consequently, according to the van't Hoff equation, the solubility of this compound is expected to increase with rising temperature.[14][15] However, the exact magnitude of this dependence is compound-specific and must be determined experimentally.

Below is a diagram illustrating the interplay of these foundational factors.

Caption: Logical relationship of factors affecting solubility.

Solubility Profile

While precise quantitative data is not widely published, a qualitative and semi-quantitative profile can be assembled from material safety data sheets and chemical supplier information.

3.1. Aqueous Solubility

This compound is described as "Slightly Soluble" in water.[16] This qualitative term indicates that a significant amount of solvent is required to dissolve a given mass of the solute. The solubility is highly dependent on pH, as discussed previously, and is expected to be greatest in acidic solutions (pH 1-5).

3.2. Organic Solvent Solubility

The solubility in organic solvents is a function of solvent polarity and its ability to interact with the ionic salt.

Table 1: Qualitative Solubility of this compound and its Free Base

| Solvent | Chemical Formula | Polarity Type | Solubility of Hydrochloride Salt | Inferred Rationale / Free Base Data |

|---|---|---|---|---|

| Water | H₂O | Polar Protic | Slightly Soluble[16] | High polarity and hydrogen bonding support dissolution. |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble[16] | Polar protic nature allows solvation of the ionic salt. Free base is soluble.[3] |

| Ethanol | C₂H₅OH | Polar Protic | Data not available | Expected to be soluble. Free base shows good solubility (≥21.3 mg/mL).[3] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Slightly Soluble[16] | High polarity allows dissolution, but lacks protic hydrogen for anion solvation. |

| Acetone | C₃H₆O | Polar Aprotic | Data not available | Free base is soluble.[3] The salt may have lower solubility. |

| Dichloromethane (DCM) | CH₂Cl₂ | Non-polar | Data not available | Expected to be poorly soluble due to polarity mismatch. Free base is sparingly soluble.[3] |

Authoritative Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To address the lack of quantitative data, this section provides a robust, self-validating protocol for determining the equilibrium solubility of this compound. This "shake-flask" method is considered the gold standard in the pharmaceutical industry.[17][18]

Objective: To determine the equilibrium (thermodynamic) solubility of this compound in a specified solvent system at a controlled temperature.

Materials:

-

This compound (of known purity)

-

Solvent of interest (e.g., deionized water, pH-adjusted buffer, ethanol)

-

Scintillation vials or glass flasks with screw caps

-

Calibrated analytical balance

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

-

Calibrated pH meter

Experimental Workflow Diagram:

Caption: Experimental workflow for the Shake-Flask method.

Step-by-Step Methodology:

-

Preparation:

-

Causality: Add an excess amount of solid this compound to a vial containing a precise volume of the chosen solvent. Using an excess ensures that the resulting solution will be saturated, which is the definition of equilibrium solubility.[17] A good starting point is 2-3 times the expected solubility.

-

-

Equilibration:

-

Causality: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved solid.[17]

-

-

Phase Separation:

-

Causality: Remove the vials from the shaker and allow them to stand at the same constant temperature for a short period (e.g., 30 minutes) to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved microparticulates, which would otherwise lead to an overestimation of solubility.[18]

-

-

Quantification:

-

Causality: Prepare a standard curve of this compound of known concentrations. Dilute the filtered sample with the solvent to fall within the linear range of the standard curve. Analyze the sample using a validated analytical method like HPLC-UV. The use of a validated, specific method ensures accurate and reliable quantification, forming a self-validating system.

-

-

Data Analysis:

-

Causality: Using the concentration obtained from the standard curve, calculate the solubility of the compound in the original solvent, remembering to account for any dilutions made. The experiment should be performed in triplicate to ensure reproducibility and statistical validity. For ionizable compounds, it is crucial to measure and report the final pH of the saturated solution.[12]

-

Conclusion

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 99%.

- CymitQuimica. (n.d.). 2-Aminoacetophenone, HCl.

- BenchChem. (2025). 2'-Aminoacetophenone Hydrochloride solubility in different solvents. BenchChem.

- ChemicalBook. (2025). This compound - Safety Data Sheet.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - this compound.

- Combi-Blocks. (2023). Safety Data Sheet - this compound.

- Solubility of Things. (n.d.). Methylamine hydrochloride.

- Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- PubChem. (n.d.). 2'-Aminoacetophenone.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Jadhav, D. S. (2013). Solubility Determination in Drug Discovery and Development.

- ChemicalBook. (2025). This compound.

- ChemicalBook. (n.d.). This compound CAS#: 5468-37-1.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

- Quora. (2017). Why do amines dissolve in hydrochloric acid?

- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.

- Avdeef, A. (2015). Solubility Temperature Dependence Predicted from 2D Structure. ADMET & DMPK, 3(4), 259-287.

- Fisher Scientific. (n.d.). This compound, 96%.

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). The solubility-pH profiles of some acidic, basic and amphoteric drugs.

- O'Donohue, J. J., & Avdeef, A. (2021). The solubility-pH profiles of amino acids showing departures from the Henderson-Hasselbalch equation.

- Avdeef, A. (2015).

Sources

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. combi-blocks.com [combi-blocks.com]

- 3. benchchem.com [benchchem.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. This compound, 96% | Fisher Scientific [fishersci.ca]

- 6. 2-Aminoacetophenone, HCl | CymitQuimica [cymitquimica.com]

- 7. This compound | 5468-37-1 [chemicalbook.com]

- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2'-Aminoacetophenone | C8H9NO | CID 11086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. quora.com [quora.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. pharmatutor.org [pharmatutor.org]

- 13. Solubility Temperature Dependence Predicted from 2D Structure | ADMET and DMPK [pub.iapchem.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. This compound CAS#: 5468-37-1 [m.chemicalbook.com]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Data of 2-Aminoacetophenone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoacetophenone hydrochloride (also known as phenacylamine hydrochloride or ω-aminoacetophenone hydrochloride) is a key building block in organic synthesis, particularly in the pharmaceutical industry. Its structural features, an aromatic ring, a ketone, and a primary amine, make it a versatile precursor for a wide range of more complex molecules. Accurate and comprehensive spectroscopic characterization is paramount for verifying the identity, purity, and structure of this compound, ensuring the reliability of subsequent synthetic steps and the quality of the final products.

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As a Senior Application Scientist, the following sections are designed to not only present the spectral data but also to offer insights into the experimental rationale and the interpretation of the spectral features, thereby providing a self-validating framework for the structural elucidation of this important chemical entity.

Molecular Structure

The structure of this compound is characterized by a phenyl ring connected to an acetyl group and an aminomethyl group, with the amine protonated to form an ammonium chloride salt.

Caption: Proposed mass fragmentation pathway for 2-Aminoacetophenone.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides a comprehensive and self-validating confirmation of the structure of this compound. The ¹H NMR spectrum clearly shows the presence of the aromatic and methylene protons with chemical shifts consistent with the structure. The IR spectrum confirms the presence of the key functional groups: the ammonium group, the carbonyl group, and the aromatic ring. Finally, the mass spectrum provides the molecular weight of the parent amine and a fragmentation pattern that is highly characteristic of the proposed structure, with the α-cleavage leading to the stable aminomethyl and benzoyl cations. This detailed spectroscopic analysis is essential for ensuring the quality and identity of this compound in research and development settings.

References

Navigating the Identity of a Key Pharmaceutical Intermediate: A Technical Guide to 2-Aminoacetophenone Hydrochloride

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of 2-Aminoacetophenone hydrochloride. This vital chemical intermediate, crucial in the synthesis of a variety of active pharmaceutical ingredients (APIs), is often listed under a plethora of synonyms, leading to potential ambiguity in research and procurement. This document aims to clarify its nomenclature, detail its physicochemical properties, provide a validated synthesis protocol, and highlight its significant applications, particularly in the development of therapeutic agents.

Unambiguous Identification: Nomenclature and Chemical Identifiers

Precise identification of chemical compounds is the cornerstone of reproducible scientific research and development. This compound is identified by the CAS Number 5468-37-1 . It is critical to distinguish this from the CAS Number for its free base, 2-Aminoacetophenone, which is 551-93-9 . The hydrochloride salt exhibits distinct physicochemical properties, such as increased polarity and solubility in polar solvents, which are crucial for its application in various synthetic protocols.[1]

To eliminate ambiguity, the following table consolidates the various synonyms and identifiers for this compound.

| Identifier Type | Identifier | Source |

| IUPAC Name | 2-amino-1-phenylethanone;hydrochloride | [2][3] |

| CAS Number | 5468-37-1 | [4] |

| Molecular Formula | C₈H₁₀ClNO | [2][4][5] |

| Molecular Weight | 171.62 g/mol | [4][6] |

| Common Synonyms | Phenacylamine hydrochloride | [4] |

| ω-Aminoacetophenone hydrochloride | [4] | |

| alpha-Aminoacetophenone hydrochloride | [2] | |

| 2-amino-1-phenylethan-1-one hydrochloride | [2] | |

| Ethanone, 2-amino-1-phenyl-, hydrochloride | [2] | |

| Aminomethyl phenyl ketone hydrochloride | [2] | |

| EC Number | 226-787-2 | |

| Beilstein/REAXYS | 3563173 | |

| PubChem CID | 2723597 | [2][3] |

Physicochemical Properties: A Foundation for Application

The physical and chemical properties of this compound dictate its handling, storage, and behavior in chemical reactions. Understanding these properties is essential for process optimization and safety.

| Property | Value | Source |

| Appearance | White or pale yellow to brown crystals/powder | [7] |

| Melting Point | 194 °C (decomposes) | [5][7] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water. The hydrochloride salt is expected to be more water-soluble than its free base. | [1][5] |

| Stability | Hygroscopic | [5] |

| Storage | Keep refrigerated (Store below 4°C/39°F) in a tightly closed container. | [8][9] |

Synthesis Protocol: The Delepine Reaction

A reliable and scalable synthesis is paramount for the consistent supply of high-purity intermediates. The Delepine reaction provides a well-established method for the preparation of this compound from α-bromoacetophenone.[7] This two-stage process involves the formation of a quaternary ammonium salt followed by acid hydrolysis.

Experimental Protocol

Stage 1: Formation of the Quaternary Ammonium Salt

-

To a stirred solution of α-bromoacetophenone (1 mmol, 1 equivalent) in diethyl ether (13 mL), add hexamethylenetetramine (1 mmol, 1 equivalent) in a single portion.

-

Stir the resulting mixture at room temperature (20°C) for 12 hours. The formation of a solid precipitate will be observed.[7][10]

-

Filter the solid and wash it with diethyl ether (15 mL).

-

Dry the collected solid under reduced pressure to yield the quaternary ammonium salt.[7][10]

Stage 2: Hydrolysis to this compound

-

Transfer the dried quaternary salt to a two-necked round-bottom flask equipped with a reflux condenser.

-

Add ethanol (22 mL) to the flask, followed by concentrated hydrochloric acid (0.6 mL).[7][10]

-

Heat the mixture to reflux and maintain for 3 hours. A solid will form during this period.[7][10]

-

Cool the reaction mixture to room temperature.

-

Filter the solid product, wash with ethanol (20 mL), and dry under vacuum to obtain pure this compound.[7][10]

Synthesis Workflow Diagram

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Aminoacetophenone, HCl | CymitQuimica [cymitquimica.com]

- 3. This compound, 96% | Fisher Scientific [fishersci.ca]

- 4. scbt.com [scbt.com]

- 5. This compound | 5468-37-1 [chemicalbook.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. benchchem.com [benchchem.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. combi-blocks.com [combi-blocks.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

2-Aminoacetophenone hydrochloride safety data sheet (SDS) information

An In-Depth Technical Guide to the Safety Data Sheet of 2-Aminoacetophenone Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the safety data associated with this compound (CAS No: 5468-37-1). It is intended for laboratory professionals, researchers, and drug development scientists who handle this compound. The narrative moves beyond a simple recitation of Safety Data Sheet (SDS) sections to offer a synthesized, practical understanding of the hazards and the rationale behind the recommended safety protocols. Our approach is grounded in the principle that true laboratory safety stems from a deep, causal understanding of a chemical's properties and potential risks.

Chemical Identity and Physicochemical Profile

This compound is an aromatic ketone derivative used as a building block in organic synthesis.[1][2] Its utility in creating more complex molecules, such as pseudopeptidic inhibitors and dual δ/μ opioid receptor agonists, makes it a valuable compound in medicinal chemistry and drug discovery.[2] A clear understanding of its fundamental properties is the first step in a robust safety assessment.

Table 1: Chemical Identification

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| Synonyms | Phenacylamine hydrochloride, 2-amino-1-phenylethan-1-one hydrochloride[3] |

| CAS Number | 5468-37-1[4][5] |

| EC Number | 226-787-2[5] |

| Molecular Formula | C₈H₁₀ClNO[1][5] |

| Molecular Weight | 171.62 g/mol [1][5] |

Table 2: Key Physical and Chemical Properties

| Property | Value | Rationale for Safety Concern |

|---|---|---|

| Appearance | Off-white to light yellow crystalline solid[3][5] | As a solid, it can form dust during handling, posing an inhalation risk. |

| Melting Point | ~194 °C (with decomposition)[2][5] | Decomposition at high temperatures suggests thermal instability. Firefighting measures must account for hazardous breakdown products. |

| Solubility | Data not widely available[5] | Unknown solubility necessitates caution when preparing solutions and cleaning spills, as its environmental fate in water is not well-characterized. |

| Stability | Stable under recommended storage conditions[3][5] | While generally stable, it is incompatible with strong oxidizing agents, which can lead to vigorous, potentially hazardous reactions.[3][6][5] |

Hazard Identification and GHS Classification: An Expert Assessment

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication. For this compound, the classification points to a clear and consistent irritant profile.[4] It is not merely enough to know the classification; a scientist must understand its implications for laboratory practice.

Table 3: GHS Hazard and Precautionary Statements

| Classification | Code | Statement |

|---|---|---|

| Hazard Statements | H315 | Causes skin irritation.[4][7] |

| H319 | Causes serious eye irritation.[4][7] | |

| H335 | May cause respiratory irritation.[4][7] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4][7] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[4] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

Expert Analysis: The consistent classification as an irritant across skin, eyes, and the respiratory system is the primary safety concern.[3][8] The hydrochloride salt form can contribute to its irritant nature. The key takeaway for researchers is that this compound must be handled with containment measures that prevent dust generation and direct contact. The warning, "The toxicological properties have not been fully investigated," which appears in some data sheets, is a critical piece of information. This data gap necessitates treating the compound with a higher degree of caution than its formal classifications might suggest. Every uncharacterized compound should be treated as potentially hazardous.

Proactive Safety: Exposure Controls and Personal Protection

Effective safety protocols are proactive, not reactive. Engineering controls are the first and most effective line of defense, followed by appropriate Personal Protective Equipment (PPE). The choice of PPE is a direct consequence of the hazards identified in Section 2.

Engineering Controls:

-

Fume Hood: All weighing and solution preparation activities must be conducted in a certified chemical fume hood. This is non-negotiable. The primary causality is the respiratory irritation hazard (H335) posed by the fine crystalline dust.[3][9]

-

Eyewash and Safety Shower: Facilities must be equipped with an accessible and regularly tested eyewash station and safety shower.[3][9] This is a direct mitigation strategy for the serious eye irritation (H319) and skin irritation (H315) hazards.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[3][4] Standard safety glasses do not provide adequate protection from dust particles that can easily circumvent the frame.

-

Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile) that are inspected for integrity before each use.[5][7] Proper glove removal technique is critical to prevent skin contamination.[5]

-

Body Protection: A laboratory coat is required. For tasks with a higher risk of dust generation, additional protective clothing may be necessary.[3]

-

Respiratory Protection: While a fume hood should be the primary control, if an assessment indicates potential exposure above acceptable limits, a NIOSH-approved N95 (US) or P1 (EU) dust mask should be used.[3][5]

Caption: Interconnectivity of SDS sections, showing how core hazard data informs preventative and emergency protocols.

Emergency Protocols: First Aid and Spill Management

First-Aid Measures: A rapid and correct response to an exposure is critical. All personnel must be familiar with these procedures before beginning work.

-

Inhalation: Immediately move the affected person to fresh air.[3][5] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3]

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][7]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if it is safe to do so.[4] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[3] Never give anything by mouth to an unconscious person.[3][5]

Experimental Protocol: Emergency Spill Response

This protocol ensures a self-validating system for managing an accidental release.

-

Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

-

Assess: From a safe distance, assess the extent of the spill. Ensure ventilation is adequate (i.e., the fume hood is operational).

-

Don PPE: Don the appropriate PPE as described in Section 3, including respiratory protection if necessary.

-

Containment: For a solid spill, gently cover the material with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[9] Do not use dry sweeping methods on unenclosed spills.

-

Clean-up: Carefully sweep or vacuum the material into a suitable, labeled hazardous waste container.[3] Avoid actions that generate dust.[3]

-

Decontamination: Wipe the spill area with a damp cloth, and decontaminate the area as per laboratory-specific procedures.

-

Disposal: Dispose of the waste container, contaminated PPE, and cleaning materials as hazardous waste in accordance with local, state, and federal regulations.

-

Report: Report the incident to the laboratory supervisor and EHS department.

Stability, Reactivity, and Firefighting

Understanding a chemical's reactivity profile is key to preventing incidents during both experiments and storage.

-

Reactivity: The compound is generally stable.[3][5] No hazardous polymerization is expected to occur.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and chloroformates.[3][5][10] These materials can cause exothermic and potentially dangerous reactions.

-

Conditions to Avoid: Avoid dust generation and exposure to excess heat.[3]

-

Hazardous Decomposition Products: When involved in a fire, this compound can decompose to form highly toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[3][5]

Firefighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][9]

-

Specific Hazards: The generation of toxic decomposition products is the primary hazard during a fire.[3][9]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent inhalation of and contact with hazardous decomposition products.[3][9]

Caption: A logical workflow for risk assessment before handling this compound.

Toxicological and Ecological Information: Acknowledging Data Gaps

A significant aspect of the safety profile for this compound is the lack of comprehensive toxicological and ecological data.

-

Acute Toxicity: No specific LD50 or LC50 data is readily available in the reviewed safety data sheets.[5]

-

Carcinogenicity: This compound is not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.[3][5]

-

Germ Cell Mutagenicity: No data available.[5]

-

Reproductive Toxicity: No data available.[5]

-

Ecological Information: Ecotoxicity data is not available.[5] It is crucial to prevent the release of this compound into drains or the environment, as its impact on aquatic and terrestrial life is unknown.[5][11]

The absence of data does not imply the absence of hazard. For drug development professionals, this means that any new derivative synthesized from this starting material must undergo rigorous toxicological screening, as the properties of the parent compound are not fully elucidated.

Conclusion

The safe handling of this compound is predicated on a thorough understanding of its irritant properties and the significant gaps in its toxicological profile. The primary directive for researchers is to prevent direct contact and inhalation by consistently using engineering controls and appropriate PPE. By internalizing the causal links between a chemical's properties, its potential hazards, and the corresponding safety protocols, scientists can foster a laboratory environment where innovation and safety are mutually reinforcing.

References

-

Material Safety Data Sheet - this compound, 99%. (n.d.). Cole-Parmer. [Link]

-

Material Safety Data Sheet - 2-amino acetophenone. (n.d.). oxfordlabchem.com. [Link]

-

2-AMINOACETOPHENONE FOR SYNTHESIS MSDS. (2016). Loba Chemie. [Link]

-

2'-aminoacetophenone hydrochloride | CAS#:25384-14-9. (n.d.). Chemsrc. [Link]

-

2-AMINOACETOPHENONE (FOR SYNTHESIS). (n.d.). Suvchem Laboratory Chemicals. [Link]

-

Safety data sheet - 2'-Aminoacetophenone. (2023). CPAChem. [Link]

Sources

- 1. 2-Aminoacetophenone, HCl | CymitQuimica [cymitquimica.com]

- 2. This compound | 5468-37-1 [chemicalbook.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. fishersci.ca [fishersci.ca]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. lobachemie.com [lobachemie.com]

- 9. oxfordlabchem.com [oxfordlabchem.com]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Multifaceted Biological Activities of 2-Aminoacetophenone Derivatives: An In-depth Technical Guide

Abstract

The 2-aminoacetophenone scaffold represents a privileged structural motif in medicinal chemistry, serving as a versatile precursor for a diverse array of heterocyclic compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the broad-spectrum biological activities exhibited by 2-aminoacetophenone derivatives, with a particular focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. We will delve into the mechanistic underpinnings of these activities, present key quantitative data to illustrate structure-activity relationships, and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. Through the integration of technical accuracy and practical insights, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the therapeutic promise of this remarkable class of compounds.

Introduction: The Versatile 2-Aminoacetophenone Scaffold

2-Aminoacetophenone is a unique bifunctional molecule characterized by a reactive ketone group and a nucleophilic amino group positioned ortho to each other on a benzene ring.[1] This specific arrangement facilitates a variety of cyclization and condensation reactions, rendering it an invaluable building block for the synthesis of a multitude of biologically active heterocyclic compounds, most notably chalcones and Schiff bases.[1] The electronic and steric properties conferred by the ortho-positioning of the amino group, which allows for potential intramolecular hydrogen bonding, can lead to a more planar molecular conformation, potentially influencing its interaction with biological targets.[2] This inherent structural feature is a key determinant of the diverse pharmacological activities observed in its derivatives.

dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

"2-Aminoacetophenone" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Chalcones" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Schiff Bases" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Azaflavanones" [fillcolor="#FBBC05", fontcolor="#202124"]; "Quinolines" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "BiologicalActivities" [label="Diverse Biological Activities", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

"2-Aminoacetophenone" -- "Chalcones" [label=" Condensation "]; "2-Aminoacetophenone" -- "Schiff Bases" [label=" Condensation "]; "2-Aminoacetophenone" -- "Azaflavanones" [label=" Cyclization "]; "2-Aminoacetophenone" -- "Quinolines" [label=" Cyclization "];

Anticancer Activity: Inducing Programmed Cell Death

Derivatives of 2-aminoacetophenone, particularly chalcones and Schiff bases, have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[1] A primary mechanism underlying their anticancer action is the induction of apoptosis, or programmed cell death.

Mechanism of Action: The Apoptotic Cascade

The pro-apoptotic activity of 2-aminoacetophenone derivatives is often initiated by the generation of reactive oxygen species (ROS), leading to oxidative stress within cancer cells.[3] This surge in ROS can disrupt the mitochondrial membrane potential, a critical event that triggers the release of pro-apoptotic factors such as cytochrome c into the cytoplasm.[3] Cytochrome c then activates a cascade of caspases, which are the key executioner enzymes of apoptosis, ultimately leading to the systematic dismantling of the cell.[3]

Quantitative Analysis of Cytotoxicity

The anticancer efficacy of these derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value signifies greater potency.

| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| Methoxyflavone Analog | HCT116 (Colon) | <15 | [4] |

| Methoxyflavone Analog | MCF-7 (Breast) | 4.9 | [4] |

| Naphthoquinone Derivative | HL-60 (Leukemia) | <2 | [5] |

| Naphthoquinone Derivative | HCT-8 (Colon) | 0.83-1.84 | [5] |

Table 1: Cytotoxic Activity of 2-Aminoacetophenone Derivatives.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 2-aminoacetophenone derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-